4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Compounds featuring thiophene and triazole rings are extensively studied for their role in heterocyclic chemistry. They serve as precursors for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities. For example, thiophenylhydrazonoacetates have been synthesized and explored for generating various heterocyclic derivatives, highlighting the versatility of thiophene derivatives in creating bioactive molecules (Mohareb et al., 2004).
Anticancer Agents
Derivatives of benzamide and thiophene, similar to the structural components of the compound , have been investigated for their anticancer properties. A study on dimethyl-benzo,1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives has revealed that these compounds exhibit cytotoxic activity, suggesting a potential application in developing new anticancer agents (Abu‐Hashem & Aly, 2017).
Antimicrobial Activities
Compounds with thiophene and benzamide moieties have been synthesized and tested for antimicrobial activities. New 1,2,4-triazole derivatives, for instance, demonstrated good to moderate antimicrobial effects against various microorganisms, indicating the potential use of thiophene and benzamide derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives, which share structural similarities with the sulfamoyl and benzamide groups, have been investigated as corrosion inhibitors for metals. These studies have shown that benzothiazole derivatives can significantly enhance the corrosion resistance of metals in acidic environments, suggesting a potential application for similar compounds in corrosion inhibition (Hu et al., 2016).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-20(2)26(23,24)14-7-5-12(6-8-14)16(22)17-10-13-11-21(19-18-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJPCTDDKDQZSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.